molecular formula C23H19Cl2N5O2 B11699957 N',N'-3,5-Bis(2-chlorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide

N',N'-3,5-Bis(2-chlorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide

Cat. No.: B11699957
M. Wt: 468.3 g/mol
InChI Key: IYHBFKSRBLRUQX-JCAXBWHZSA-N
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Description

N’,N’-3,5-Bis(2-chlorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes two chlorobenzylidene groups attached to a pyridine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-3,5-Bis(2-chlorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2,6-dimethyl-3,5-pyridinedicarbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using recrystallization techniques to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’,N’-3,5-Bis(2-chlorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’,N’-3,5-Bis(2-chlorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’,N’-3,5-Bis(2-chlorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’,N’-3,5-Bis(2-bromobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide
  • N’,N’-3,5-Bis(2-fluorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide

Uniqueness

N’,N’-3,5-Bis(2-chlorobenzylidene)-2,6-dimethyl-3,5-pyridinedicarbohydrazide is unique due to the presence of chlorobenzylidene groups, which can impart distinct chemical and biological properties. These properties may differ from those of similar compounds with different substituents, such as bromine or fluorine, leading to variations in reactivity, stability, and biological activity.

Properties

Molecular Formula

C23H19Cl2N5O2

Molecular Weight

468.3 g/mol

IUPAC Name

3-N,5-N-bis[(E)-(2-chlorophenyl)methylideneamino]-2,6-dimethylpyridine-3,5-dicarboxamide

InChI

InChI=1S/C23H19Cl2N5O2/c1-14-18(22(31)29-26-12-16-7-3-5-9-20(16)24)11-19(15(2)28-14)23(32)30-27-13-17-8-4-6-10-21(17)25/h3-13H,1-2H3,(H,29,31)(H,30,32)/b26-12+,27-13+

InChI Key

IYHBFKSRBLRUQX-JCAXBWHZSA-N

Isomeric SMILES

CC1=C(C=C(C(=N1)C)C(=O)N/N=C/C2=CC=CC=C2Cl)C(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(=O)NN=CC2=CC=CC=C2Cl)C(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

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